Sligrl-NH2

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

SLIGRL-NH2 is an agonist peptide derived from the N-terminus of Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes .

Mode of Action

This compound activates PAR-2 with an EC50 of approximately 5 μM . This activation leads to various downstream effects, depending on the specific cell and tissue types involved . The activation of PAR-2 by this compound can stimulate gastric and intestinal smooth muscle contraction .

Biochemical Pathways

Upon activation by this compound, PAR-2 can elicit pain and inflammation through a neurogenic mechanism of action. This involves the release of substance P, activation of NK 1 receptors, and sensitization of TRPV1 voltage-gated ion channels . In addition, the activation of PAR-2 can enhance innate and inflammatory mechanisms in macrophages .

Result of Action

This compound’s activation of PAR-2 has several effects at the molecular and cellular levels. For instance, it stimulates gastric and intestinal smooth muscle contraction . It also induces scratching behavior in mice, indicating its role as a pruritogen . In macrophages, this compound enhances phagocytosis, production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines .

Analyse Biochimique

Biochemical Properties

Sligrl-NH2 is an agonist peptide that interacts with PAR2, a G protein-coupled receptor . The activation of PAR2 by this compound has been shown to facilitate gastrointestinal transit in mice .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with PAR2. It influences cell function by modulating cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level by activating PAR2 without requiring receptor cleavage . This activation can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

It is soluble in water and can be stored under desiccating conditions for up to 12 months .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SLIGRL-NH2 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à un support solide de résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour exposer le groupe amine réactif.

Couplage : Le prochain acide aminé, protégé à son groupe amine, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit assemblée.

Clivage et déprotection : Le peptide complet est clivé de la résine, et tous les groupes protecteurs sont éliminés.

Méthodes de production industrielle

La production industrielle de SLIGRL-NH2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir une pureté et un rendement élevés, avec des mesures rigoureuses de contrôle qualité en place pour vérifier l'intégrité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SLIGRL-NH2 subit principalement des réactions typiques des peptides, notamment :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques.

Oxydation : Les résidus d'acides aminés, en particulier ceux contenant du soufre, peuvent subir une oxydation.

Amidation : Le groupe amide C-terminal peut participer à des réactions d'amidation.

Réactifs et conditions courants

Hydrolyse : Hydrolyse acide utilisant de l'acide chlorhydrique ou hydrolyse basique utilisant de l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'acide performique.

Amidation : Des catalyseurs comme les carbodiimides peuvent faciliter les réactions d'amidation.

Principaux produits

Hydrolyse : Se traduit par la formation d'acides aminés individuels.

Oxydation : Produit des dérivés d'acides aminés oxydés.

Amidation : Forme des dérivés peptidiques liés par amide.

Applications de la recherche scientifique

SLIGRL-NH2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle dans des études de synthèse et de modification de peptides.

Biologie : Étudié pour son rôle dans l'activation du PAR2 et ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, de la douleur et des troubles gastro-intestinaux.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

SLIGRL-NH2 exerce ses effets en se liant et en activant le récepteur 2 activé par la protéase (PAR2). Lors de la liaison, il déclenche des cascades de signalisation intracellulaires impliquant des voies couplées aux protéines G. Cette activation conduit à diverses réponses cellulaires, notamment la production de médiateurs inflammatoires, la modulation de la perception de la douleur et la régulation de la motilité gastro-intestinale .

Applications De Recherche Scientifique

SLIGRL-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in activating PAR2 and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain, and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparaison Avec Des Composés Similaires

Composés similaires

SLIGKV-NH2 : Un autre agoniste du PAR2 avec une structure similaire mais une séquence d'acides aminés différente.

TFLLR-NH2 : Un peptide qui active le PAR1, un autre membre de la famille des récepteurs activés par la protéase.

AYPGKF-NH2 : Un peptide qui active sélectivement le PAR4.

Unicité

SLIGRL-NH2 est unique par sa grande spécificité et sa puissance pour l'activation du PAR2. Sa capacité à moduler divers processus physiologiques en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

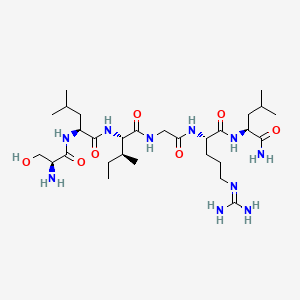

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMJRPYYIJZPC-JYAZKYGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

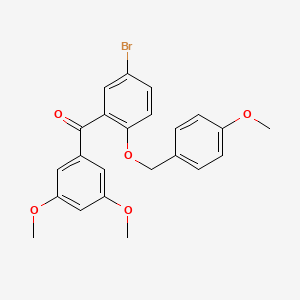

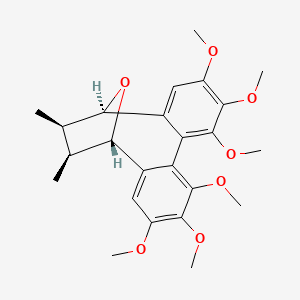

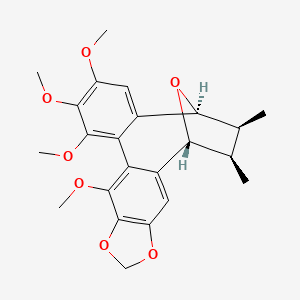

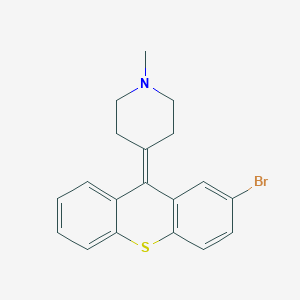

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)

![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)